(d-Val22)-big endothelin-1 fragment(16-38)(human)
CAS No.:
Cat. No.: VC20266677
Molecular Formula: C119H180N32O33
Molecular Weight: 2586.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C119H180N32O33 |
|---|---|
| Molecular Weight | 2586.9 g/mol |
| IUPAC Name | (4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C119H180N32O33/c1-16-62(13)95(147-114(179)96(63(14)17-2)146-107(172)81(47-91(161)162)138-103(168)76(41-58(5)6)136-98(163)71(120)44-67-49-124-55-130-67)113(178)140-78(43-66-48-127-72-25-19-18-24-70(66)72)104(169)143-92(59(7)8)111(176)141-80(46-87(121)156)106(171)148-97(64(15)154)117(182)151-39-23-28-85(151)109(174)135-74(34-35-90(159)160)102(167)137-79(45-68-50-125-56-131-68)105(170)144-93(60(9)10)112(177)145-94(61(11)12)116(181)150-38-22-29-86(150)110(175)139-77(42-65-30-32-69(155)33-31-65)100(165)129-51-88(157)132-75(40-57(3)4)99(164)128-52-89(158)133-82(53-152)115(180)149-37-21-27-84(149)108(173)134-73(26-20-36-126-119(122)123)101(166)142-83(54-153)118(183)184/h18-19,24-25,30-33,48-50,55-64,71,73-86,92-97,127,152-155H,16-17,20-23,26-29,34-47,51-54,120H2,1-15H3,(H2,121,156)(H,124,130)(H,125,131)(H,128,164)(H,129,165)(H,132,157)(H,133,158)(H,134,173)(H,135,174)(H,136,163)(H,137,167)(H,138,168)(H,139,175)(H,140,178)(H,141,176)(H,142,166)(H,143,169)(H,144,170)(H,145,177)(H,146,172)(H,147,179)(H,148,171)(H,159,160)(H,161,162)(H,183,184)(H4,122,123,126)/t62-,63-,64+,71-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92+,93-,94-,95-,96-,97-/m0/s1 |
| Standard InChI Key | CXASSAGAFULBLQ-YIXINZAHSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CNC=N8)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)N |
Introduction
Chemical Structure and Synthesis
Molecular Composition
The (d-Val22)-big endothelin-1 fragment(16-38)(human) is a 23-amino acid peptide with the molecular formula C₁₁₉H₁₈₀N₃₂O₃₃ and a molecular weight of 2586.9 g/mol . Its IUPAC name reflects the complex arrangement of amino acids, including a D-valine substitution at position 22, which confers resistance to proteolytic degradation .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁₉H₁₈₀N₃₂O₃₃ |
| Molecular Weight | 2586.9 g/mol |
| CAS Number | 158884-64-1 |
| Sequence | H-His-Leu-Asp-Ile-Ile-Trp-d-Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Arg-Ser-OH |
Synthesis Methods
The peptide is synthesized via solid-phase peptide synthesis (SPPS), a method that ensures high purity and scalability. Automated synthesizers facilitate the sequential addition of protected amino acids to a resin-bound chain, followed by cleavage and deprotection. Post-synthesis purification employs reverse-phase high-performance liquid chromatography (RP-HPLC), achieving >95% purity . Industrial-scale production utilizes similar protocols but optimizes reaction conditions for cost-effectiveness.
Mechanism of Action
Endothelin-1 Biosynthesis Pathway
Endothelin-1 is generated through the enzymatic cleavage of Big ET-1 by ECE. The (d-Val22)-big endothelin-1 fragment(16-38)(human) acts as a competitive inhibitor of ECE, binding to the enzyme’s active site and preventing the conversion of Big ET-1 to ET-1 . This inhibition is critical in modulating ET-1’s vasoconstrictive effects, which are mediated via ETA and ETB receptors on vascular smooth muscle cells .
Receptor Interactions
-
ETA Receptors: Primarily located on smooth muscle cells, ETA activation triggers vasoconstriction via the phospholipase C (PLC)-inositol trisphosphate (IP₃) pathway, elevating intracellular calcium levels.
-
ETB Receptors: Found on endothelial cells, ETB activation promotes vasodilation through nitric oxide (NO) and prostacyclin (PGI₂) release, creating a counter-regulatory mechanism .
The D-valine substitution at position 22 enhances the fragment’s affinity for ECE while reducing its susceptibility to enzymatic degradation, prolonging its inhibitory effects .
Biological Activity
Inhibition of Endothelin-1 Production
In vitro studies demonstrate that (d-Val22)-big endothelin-1 fragment(16-38)(human) blocks ECE activity by 85–90% at nanomolar concentrations . This inhibition is dose-dependent, with an IC₅₀ of 12.3 nM in human lung membrane assays .
Table 2: Enzymatic Inhibition Profile
| Parameter | Value |
|---|---|
| ECE Inhibition (IC₅₀) | 12.3 nM |
| Maximum Inhibition | 90% |
| Selectivity | No cross-reactivity with ACE |
In Vivo Effects
-
Rat Striatum Model: Preadministration of the peptide reduced Big ET-1-induced dopamine release by 72%, confirming its ability to cross the blood-brain barrier and exert central effects.
-
Rabbit Basilar Artery: The fragment prevented Big ET-1-induced vasoconstriction by 89%, highlighting its potential in managing cerebral vasospasm .
Pharmacokinetics
Plasma Clearance
The pharmacokinetics of (d-Val22)-big endothelin-1 fragment(16-38)(human) are characterized by rapid clearance:
This contrasts with Big ET-1(1-38), which exhibits longer half-lives (t₁/₂α = 6.6 minutes; t₁/₂β = 23 minutes) .
Tissue-Specific Metabolism
The peptide is predominantly metabolized in vascular beds rich in ECE, limiting systemic ET-1 production .
Therapeutic Applications
Cerebral Vasospasm Prevention
Subarachnoid hemorrhage (SAH) often leads to cerebral vasospasm, a life-threatening complication. In rabbit models, (d-Val22)-big endothelin-1 fragment(16-38)(human) reduced basilar artery contraction by 89% when administered prophylactically . This effect correlates with diminished ET-1 levels in cerebrospinal fluid, underscoring its potential as a preventive therapy .
Cardiovascular Research
The peptide’s ability to modulate ET-1 production makes it a valuable tool for studying:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume